REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[C:7]1([CH2:13][O:14][C:15]2[C:16](=[O:24])[CH:17]=[C:18]([C:21]([OH:23])=[O:22])[NH:19][CH:20]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH2:25](Br)[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>CN(C)C=O>[C:26]1([CH2:25][O:24][C:16]2[C:15]([O:14][CH2:13][C:7]3[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=3)=[CH:20][N:19]=[C:18]([C:21]([O:23][CH2:13][C:7]3[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=3)=[O:22])[CH:17]=2)[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1 |f:0.1.2|
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Name
|
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
29.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)COC=1C(C=C(NC1)C(=O)O)=O
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Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
31 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was heated at 100° C.
|
Type
|
STIRRING
|
Details
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under stirring for 25 hours
|
Duration
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25 h
|
Type
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TEMPERATURE
|
Details
|
After cooling to room temperature
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Type
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DISTILLATION
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Details
|
the DMF was distilled off in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue triturated with ethyl acetate
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Type
|
TEMPERATURE
|
Details
|
with short heating to 60° C
|
Type
|
FILTRATION
|
Details
|
40 g of inorganic salts were filtered off
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to ca. 75 ml
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel with ethyl acetate:petroleum ether 90:10 as eluent
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)COC1=CC(=NC=C1OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |